molecular formula C9H10N4S B3362592 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline CAS No. 1000933-40-3

3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline

Cat. No. B3362592
CAS RN: 1000933-40-3
M. Wt: 206.27 g/mol
InChI Key: DJVPKYSXTNUDLL-UHFFFAOYSA-N
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Description

“3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline” is an organic compound with the molecular formula C9H10N4S. It has a molecular weight of 206.27 .


Molecular Structure Analysis

The molecular structure of “3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline” consists of a 1,2,4-triazole ring attached to an aniline group via a carbon atom. The triazole ring also has a methylsulfanyl group attached to it .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of derivatives of 1,2,4-triazoles, including those with methylsulfanyl substituents, involves various chemical reactions that yield novel compounds with potential applications in materials science and catalysis. For example, the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol leads to unexpected derivatives, showcasing the versatility of triazole-based compounds in synthetic chemistry (Nikpour & Motamedi, 2015).

  • Triazole derivatives have been designed to favor anion–π and/or lone pair–π interactions, indicating their potential use in coordination chemistry and the design of supramolecular structures. This ability to form non-covalent interactions is crucial for developing advanced materials and molecular sensors (Costa et al., 2010).

Photoluminescence and Electronic Properties

  • Copper(I) complexes incorporating amido-triazole ligands exhibit photoluminescence, demonstrating the potential of triazole derivatives in the development of light-emitting materials. These complexes, which show a range of emission colors, underline the role of triazole-based compounds in optoelectronic applications (Manbeck, Brennessel, & Eisenberg, 2011).

Antimicrobial and Biological Activity

  • Some triazole and triazolothiadiazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, by virtue of their structural diversity, have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kaplancikli et al., 2008).

Catalysis and Chemical Transformations

  • Ruthenium-catalyzed C–H amidation of arenes using triazole derivatives as directing groups represents an environmentally benign protocol for C–N bond formation. This methodology highlights the role of triazole compounds in facilitating sustainable chemical transformations, producing N2 gas as the sole byproduct (Wang et al., 2016).

properties

IUPAC Name

3-(3-methylsulfanyl-1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-14-9-12-11-6-13(9)8-4-2-3-7(10)5-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVPKYSXTNUDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=CN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
Reactant of Route 2
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
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Reactant of Route 5
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline
Reactant of Route 6
3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline

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